molecular formula C17H18N6S2 B10876628 N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide

Cat. No.: B10876628
M. Wt: 370.5 g/mol
InChI Key: YQOIJKDFRGEXDQ-UHFFFAOYSA-N
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Description

N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide is a complex organic compound that features a unique combination of functional groups, including a phenyl group, a thiophene ring, a tetrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide typically involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the tetrazole ring may produce piperidine derivatives .

Scientific Research Applications

N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H18N6S2

Molecular Weight

370.5 g/mol

IUPAC Name

N-phenyl-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carbothioamide

InChI

InChI=1S/C17H18N6S2/c24-17(18-13-5-2-1-3-6-13)22-10-8-14(9-11-22)23-20-16(19-21-23)15-7-4-12-25-15/h1-7,12,14H,8-11H2,(H,18,24)

InChI Key

YQOIJKDFRGEXDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2N=C(N=N2)C3=CC=CS3)C(=S)NC4=CC=CC=C4

Origin of Product

United States

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